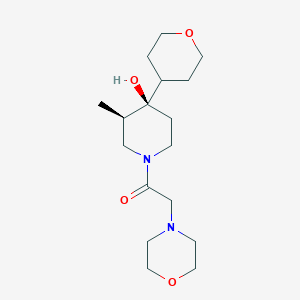

![molecular formula C15H16FN3O B5562940 2-ethyl-N-[2-(4-fluorophenyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5562940.png)

2-ethyl-N-[2-(4-fluorophenyl)ethyl]-5-pyrimidinecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have two nitrogen atoms at positions 1 and 3 in the ring . The presence of the fluorophenyl group could impart unique properties to this compound, as fluorine atoms are often used in medicinal chemistry to modify the behavior of molecules .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a fluorophenyl group, and ethyl groups. These functional groups could engage in various interactions, such as pi stacking (between aromatic rings) and dipole-dipole interactions (due to the polar C-F bonds in the fluorophenyl group) .Chemical Reactions Analysis

As a pyrimidine derivative, this compound could potentially participate in reactions typical for pyrimidines, such as electrophilic and nucleophilic substitutions . The presence of the fluorine atom might also make the compound susceptible to nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of a fluorine atom could increase the compound’s stability and lipophilicity .科学的研究の応用

Inhibition of Transcription Factors

Pyrimidine derivatives have been studied for their potential to inhibit transcription factors such as NF-kappaB and AP-1. The structure-activity relationship (SAR) studies aim at enhancing oral bioavailability and cellular activity. Modifications to the pyrimidine ring, such as fluorination, have shown comparable activity with potential for improved gastrointestinal permeability (Palanki et al., 2000).

Synthesis of Nucleoside Analogues

Research into pyrimidine nucleosides has led to the development of cyclic N-acylphosphoramidites, which are key intermediates for the stereocontrolled synthesis of oligonucleotide analogues. This work is fundamental for advancements in genetic research and therapeutic applications (Wilk et al., 2000).

Anticancer Activity

Certain pyrimidine derivatives exhibit significant inhibition against the proliferation of cancer cell lines. The synthesis and crystal structure analysis of these compounds provide a basis for understanding their mechanism of action and for developing potential anticancer therapies (Liu et al., 2016).

Novel Synthesis Methods

Advancements in synthesis methods for pyrimidine derivatives, such as microwave-mediated regioselective synthesis, have been explored. These methods offer efficient pathways to create novel compounds with potential biological activity, showcasing the chemical versatility of the pyrimidine scaffold (Vanden Eynde et al., 2001).

Cytotoxic Activity Against Cancer Cell Lines

The synthesis of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases has demonstrated cytotoxic activity against various human cancer cell lines. These studies contribute to the identification of potential therapeutic agents and enhance our understanding of the structure-activity relationship in drug design (Hassan et al., 2015).

Safety and Hazards

将来の方向性

Future research could explore the potential biological activity of this compound, given that many pyrimidine derivatives have demonstrated therapeutic effects . Additionally, further studies could investigate the compound’s physical and chemical properties, which could inform its potential uses in various applications .

特性

IUPAC Name |

2-ethyl-N-[2-(4-fluorophenyl)ethyl]pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN3O/c1-2-14-18-9-12(10-19-14)15(20)17-8-7-11-3-5-13(16)6-4-11/h3-6,9-10H,2,7-8H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMGNYYMXSFSMKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C=N1)C(=O)NCCC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethyl-N-[2-(4-fluorophenyl)ethyl]-5-pyrimidinecarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

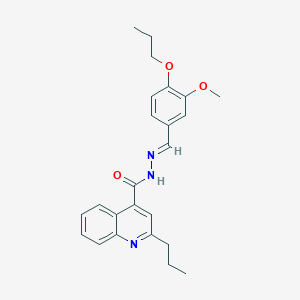

![ethyl 4-[(4-fluorophenyl)amino]-2-quinazolinecarboxylate](/img/structure/B5562858.png)

![N-{2-[(dipropylamino)carbonyl]phenyl}nicotinamide](/img/structure/B5562884.png)

![8-(6-amino-4-pyrimidinyl)-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5562892.png)

![2-{[(2-ethylphenoxy)acetyl]amino}benzamide](/img/structure/B5562906.png)

![3-amino-2-{[2-(5-methyl-2-furyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B5562911.png)

![1-{4-[(4-acetyl-6-hydroxy-1,4-diazepan-1-yl)methyl]-2-thienyl}ethanone](/img/structure/B5562915.png)

![1,3-dimethyl-5-[2-(piperidin-1-ylmethyl)-1,4-oxazepan-4-yl]-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5562924.png)

![N-{2-[2-(2,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5562952.png)

![(4aS*,7aR*)-1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5562960.png)

![4-[(3,5-difluoropyridin-2-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5562968.png)

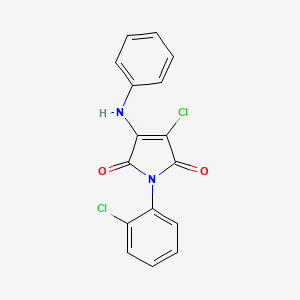

![1-(3-chlorophenyl)-4-{[1-(2-methoxyethyl)-5-oxo-3-pyrrolidinyl]carbonyl}-2-piperazinone](/img/structure/B5562970.png)